molecular formula C14H17BrN2 B586471 (R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole CAS No. 1126745-77-4

(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole

Cat. No. B586471
CAS RN: 1126745-77-4
M. Wt: 298.239
InChI Key: JCXOJXALBTZEFE-MSXAUQHZSA-N
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Description

(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole, commonly referred to as 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole, is a novel synthetic compound with a wide range of uses in scientific research. It is a halogenated indole derivative that has been used in a variety of applications, from drug design to biochemistry. This compound has recently gained attention due to its potential as an important tool for drug discovery.

Scientific Research Applications

5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole has been used in a variety of scientific research applications. It has been used as a tool for drug design, as it has been found to bind to several drug targets. Additionally, it has been used as an inhibitor of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. Furthermore, it has been used to study the mechanism of action of several drugs and to evaluate their efficacy.

Mechanism of Action

The mechanism of action of 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole is not fully understood. However, it is believed that the compound binds to specific receptors on the surface of cells and modulates their activity. Additionally, it may interact with enzymes involved in the synthesis of prostaglandins and leukotrienes, thus inhibiting their production.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole have yet to be fully elucidated. However, it has been found to be a potent inhibitor of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. Additionally, it has been found to have anti-cancer properties, as it has been found to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The use of 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole in lab experiments has several advantages. It is relatively easy to synthesize and can be stored for extended periods of time without significant degradation. Additionally, it is relatively inexpensive and can be used in a variety of applications. However, it is important to note that this compound is highly toxic and should be handled with caution.

Future Directions

The potential future directions for 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole are numerous. It could be used to develop new drugs for the treatment of various diseases, such as cancer and inflammation. Additionally, it could be used to study the mechanism of action of existing drugs, as well as to evaluate their efficacy. Furthermore, it could be used to create new materials with unique properties, such as biodegradable polymers or nanomaterials. Finally, it could be used to study the biochemical and physiological effects of various compounds, as well as to develop new methods of drug delivery.

Synthesis Methods

The synthesis of 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole is a multi-step process that involves the use of several reagents. The first step is the reaction of 2-bromo-3-methylpyrrolidin-2-one with 1-chloro-3-methyl-1H-indole, which yields the desired compound. This reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The next step involves the removal of the chlorine atom from the indole ring by the addition of a reducing agent such as sodium borohydride or lithium aluminum hydride. Finally, the desired compound is isolated by column chromatography.

properties

IUPAC Name

5-bromo-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m1/s1/i1D3,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXOJXALBTZEFE-MSXAUQHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole

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